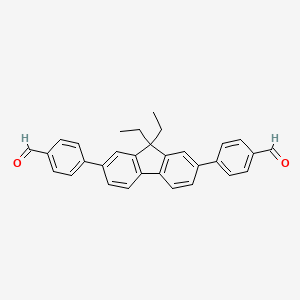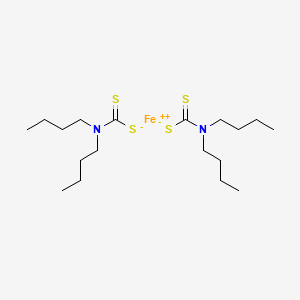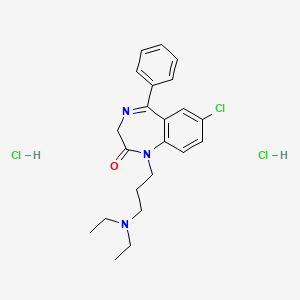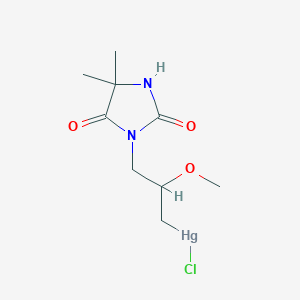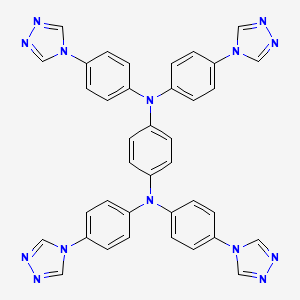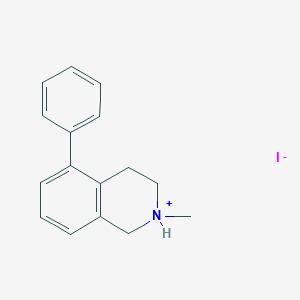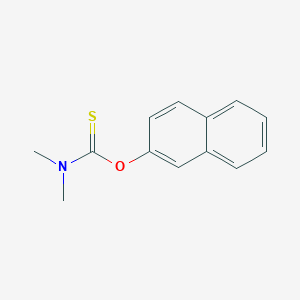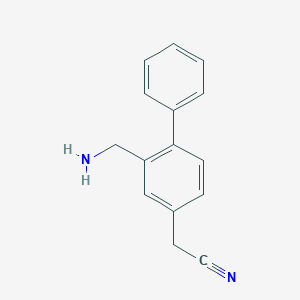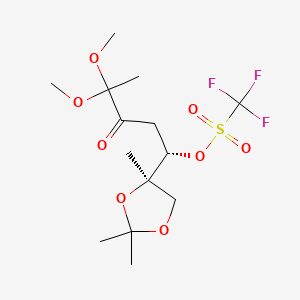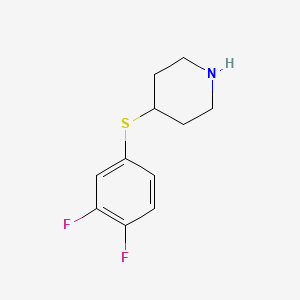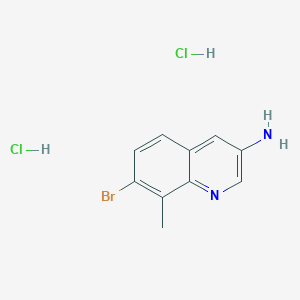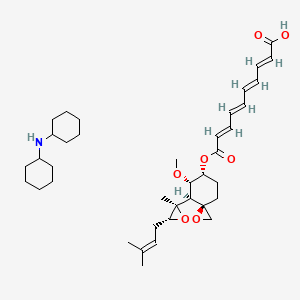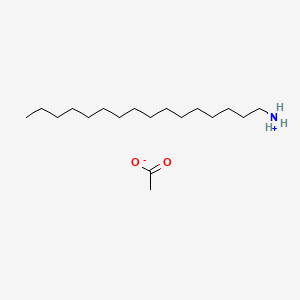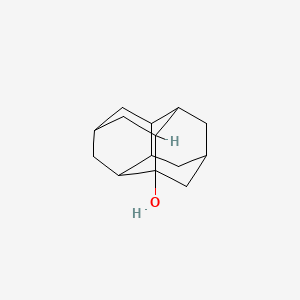
Diamantan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamantan-1-ol is a chemical compound belonging to the diamondoid family, which consists of cage hydrocarbons with structures resembling the crystal lattice of diamond. This compound is characterized by its rigid, three-dimensional structure and the presence of a hydroxyl group (-OH) attached to the diamantane framework. This compound exhibits unique physical and chemical properties, including high thermal stability, hydrophobicity, and resistance to oxidation and radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diamantan-1-ol can be synthesized through various methods. One common approach involves the reaction of diamantane with nitric acid or a mixture of nitric acid and acetic acid, followed by the addition of nitrogen-containing nucleophiles. For example, methyl N-(diamantan-1-yl)carbamothioate can be synthesized from this compound and methyl thiocyanate in sulfuric acid .
Industrial Production Methods: Industrial production of diamantane derivatives, including diamantane-1-ol, often involves the extraction of diamondoids from oil. This process has enabled the large-scale production of these compounds, which were previously inaccessible .
Analyse Des Réactions Chimiques
Types of Reactions: Diamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of diamantane with sulfuric acid yields diamantanone, 9-hydroxydiamantan-3-one, and diamantane-4,9-diol .
Common Reagents and Conditions:
Oxidation: Sulfuric acid at elevated temperatures.
Substitution: Nitric acid or a mixture of nitric acid and acetic acid, followed by nucleophiles such as methyl thiocyanate.
Major Products:
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol.
Substitution: Methyl N-(diamantan-1-yl)carbamothioate.
Applications De Recherche Scientifique
Diamantan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diamantane-1-ol involves its interaction with molecular targets through hydride transfer mechanisms. For example, the isomeric forms of diamantane-1-ol and diamantane-4-ol establish an equilibrium in sulfuric acid via a hydride transfer mechanism . This process is influenced by entropy and symmetry factors, which affect the relative thermodynamic stabilities of the isomers .
Comparaison Avec Des Composés Similaires
Adamantane: The simplest diamondoid with a single cage structure.
Diamantane: Composed of two fused adamantane cages.
Triamantane: Contains three fused adamantane cages
Diamantan-1-ol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
30545-14-3 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2 |
Clé InChI |
ZTONXKOBHDGNKB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


